3-Butoxy-1-propanol 3-Butoxy-1-propanol
Brand Name: Vulcanchem
CAS No.: 63716-40-5
VCID: VC13337823
InChI: InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3
SMILES: CCCCOCCCO
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol

3-Butoxy-1-propanol

CAS No.: 63716-40-5

Cat. No.: VC13337823

Molecular Formula: C7H16O2

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

3-Butoxy-1-propanol - 63716-40-5

Specification

CAS No. 63716-40-5
Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
IUPAC Name 3-butoxypropan-1-ol
Standard InChI InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3
Standard InChI Key NTKBNCABAMQDIG-UHFFFAOYSA-N
SMILES CCCCOCCCO
Canonical SMILES CCCCOCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Butoxy-1-propanol features a linear carbon chain with a hydroxyl group (-OH) at the first carbon and a butoxy group (-O-C₄H₉) at the third carbon (Fig. 1). This amphiphilic structure, confirmed by SMILES notation (CCCCOCCCO) and InChIKey (NTKBNCABAMQDIG-UHFFFAOYSA-N) , facilitates solubility in both polar and nonpolar media. The molecule’s 24 bonds include 8 non-hydrogen bonds, 6 rotatable bonds, and an aliphatic ether , contributing to its flexibility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight132.20 g/mol
Density (25°C)0.893 g/cm³
Boiling Point170.1°C
Melting Point-100°C
Flash Point58.9°C (closed cup)
Vapor Pressure (25°C)0.0472 mmHg
LogP1.185
Solubility in Water6 g/100 mL (moderate)

Thermodynamic Behavior

Studies on binary mixtures of 3-butoxy-1-propanol with amines (e.g., diethylamine, triethylamine) reveal strong intermolecular interactions, evidenced by excess molar volume (VEV^E) and deviation in isentropic compressibility (Δκs\Delta \kappa_s) . These interactions, analyzed via Redlich–Kister polynomials and Prigogine–Flory–Patterson theory, underscore its role in modifying solution thermodynamics, particularly in solvent systems requiring controlled polarity .

Synthesis and Industrial Production

Catalytic Hydrogenolysis

A prominent method involves the hydrogenolysis of cyclic acetals or ketals using palladium catalysts. This green chemistry approach minimizes waste and leverages renewable feedstocks, achieving yields exceeding 80% under optimized conditions . For instance, reacting propylene oxide with butanol in the presence of potassium carbonate and potassium iodide in methyl isobutyl ketone yields 3-butoxy-1-propanol at 75–81% efficiency .

Alternative Routes

Patented processes describe the use of fluorinated catalysts (e.g., BF₃·ether) to synthesize related glycol ethers, though these methods face challenges such as prolonged reaction times and polymer byproducts . Recent advances focus on phase-transfer catalysis and microwave-assisted reactions to enhance selectivity and reduce energy consumption .

SectorUse Case
Paints & CoatingsCoalescing agent for latex
AgricultureCoupling agent in herbicides
ElectronicsSolvent for resin formulation
PharmaceuticalsIntermediate in drug synthesis

Biological Activity and Toxicological Profile

Acute and Chronic Toxicity

Animal studies indicate dose-dependent effects:

  • Dermal Exposure: Rabbits exposed to 1000 mg/kg exhibited significant skin irritation .

  • Inhalation Risks: Rats exposed to 1200 ppm (6480 mg/m³) showed elevated liver enzymes and hepatocellular adenomas, suggesting hepatotoxicity .

  • Neurotoxicity: Prolonged exposure in mice correlated with central nervous system depression, manifesting as lethargy and motor impairment.

Metabolism and Excretion

Radiolabeling studies in rodents demonstrate rapid metabolism, with >90% of metabolites excreted in urine and feces within 72 hours . The primary metabolic pathway involves oxidation of the butoxy chain, yielding carboxylic acids and glucuronide conjugates .

Table 3: Toxicity Data

EndpointSpeciesResult
LD50 (Oral)Rat2,000 mg/kg (Category 4)
Skin IrritationRabbitModerate (Category 2)
Eye IrritationRabbitSevere (Category 2A)
CarcinogenicityMouseIncreased liver tumors

Recent Research and Innovations

Advanced Material Science

In nanotechnology, the compound facilitates the dispersion of carbon nanotubes and graphene oxides in polymer matrices, enhancing composite mechanical properties . Spectroscopic studies (¹H-NMR) further elucidate its role in stabilizing colloidal systems .

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